Structural Differentiation: Thiophene-2-sulfonyl vs. 4-Chlorophenylsulfonyl Substituent
The target compound's thiophene-2-sulfonyl group distinguishes it from the 4-chlorophenylsulfonyl analog (CAS 1105246-56-7). The thiophene sulfonyl introduces a sulfur heteroatom at the 2-position of the sulfonyl aromatic ring, replacing the para-chlorine atom. This heterocyclic replacement alters the electronic profile: the thiophene ring is electron-rich (π-excessive) compared to the electron-deficient 4-chlorophenyl ring, which can invert the directionality of π-stacking interactions with aromatic residues in protein binding pockets [1]. The calculated cLogP values are expected to differ, with thiophene substitution generally providing lower lipophilicity than chlorophenyl, potentially improving aqueous solubility and reducing non-specific protein binding [2].
| Evidence Dimension | Sulfonyl aryl group identity and electronic character |
|---|---|
| Target Compound Data | Thiophene-2-sulfonyl (C4H3S-SO2-); molecular formula C15H15N3O3S3; MW 381.48 |
| Comparator Or Baseline | 4-Chlorophenylsulfonyl analog; CAS 1105246-56-7; molecular formula C17H16ClN3O3S2; MW 409.9 |
| Quantified Difference | Molecular weight difference: −28.4 g/mol; sulfur atom replaces chlorine; predicted ΔcLogP ≈ −0.5 to −0.8 units (thiophene less lipophilic) |
| Conditions | In silico comparison based on structural analysis; no experimental head-to-head data available |
Why This Matters
The thiophene-2-sulfonyl group provides distinct electronic and steric properties that may confer differential selectivity profiles across biological targets compared to halogenated phenyl sulfonyl analogs, which is critical when selecting compounds for SAR exploration or screening library design.
- [1] Beno BR, Yeung KS, Bartberger MD, Pennington LD, Meanwell NA. A survey of the role of noncovalent sulfur interactions in drug design. J Med Chem. 2015;58(11):4383-4438. doi:10.1021/jm501853m View Source
- [2] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. doi:10.1021/tx200211v View Source
